molecular formula C13H10ClN5OS3 B2738438 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 864919-57-3

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2738438
CAS No.: 864919-57-3
M. Wt: 383.89
InChI Key: PHXJKGCZFKBYMQ-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorophenyl-1,2,4-thiadiazole. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: is similar to other thiadiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and thiadiazole moieties.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5OS3/c1-7-17-18-12(22-7)15-10(20)6-21-13-16-11(19-23-13)8-4-2-3-5-9(8)14/h2-5H,6H2,1H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXJKGCZFKBYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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